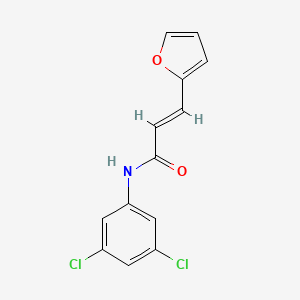

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide

Description

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is an acrylamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 2-furyl substituent at the α-position of the acrylamide backbone. Its design likely leverages the electron-withdrawing effects of chlorine atoms and the aromatic furan ring, which are common features in bioactive molecules .

Properties

IUPAC Name |

(E)-N-(3,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)4-3-12-2-1-5-18-12/h1-8H,(H,16,17)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIZJXZUBOSEU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 3,5-dichloroaniline with 3-(2-furyl)acrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions may include:

- Solvent: Dichloromethane or dimethylformamide

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylamide Derivatives

(a) Antitumor Acrylamides

- (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) Structural Features: Contains a 3,4-dichlorophenyl group on the acrylamide and a 3,5-bis(trifluoromethyl)phenyl substituent on the nitrogen.

- (E)-N-(4-((3,4-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)acrylamide (8g) Structural Features: Combines a thienopyrimidine core with a 4-methoxyphenyl acrylamide moiety. Activity: Demonstrated cytotoxicity against HeLa cells (IC₅₀ = 33 nM), suggesting that heterocyclic cores enhance potency compared to simple acrylamides .

(b) Anti-inflammatory Acrylamides

- 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum)

(c) Agrochemical Derivatives

Key Structural and Functional Differences

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 3,5-dichlorophenyl group enhances metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

- Heterocyclic Modifications: Thienopyrimidine-acrylamide hybrids (e.g., 8g) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .

- Polar Substituents: Hydroxyl and methoxy groups in anti-inflammatory acrylamides (e.g., Compound 2) improve solubility and nitric oxide (NO) inhibition .

Biological Activity

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an acrylamide derivative, characterized by the presence of a dichlorophenyl group and a furyl moiety. Its molecular formula is C₁₃H₉Cl₂NO₂, with a molecular weight of 282.13 g/mol. The structural features contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular functions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its capacity to reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Notably, it has been tested against various cancer types, including breast and colon cancers.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines compared to control groups.

- The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls.

- Toxicological assessments indicated that the compound had a favorable safety profile at therapeutic doses.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO₂ |

| Molecular Weight | 282.13 g/mol |

| Key Biological Activities | Anti-inflammatory, Anticancer |

| Mechanism of Action | Enzyme inhibition, Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.